
Bellidifolin
Overview
Description
Bellidifolin: (CAS NoIt is derived from the plant Swertia punicea and exhibits several intriguing properties, including hepatoprotective, hypoglycemic, anti-oxidative, anti-inflammatory, and antitumor effects . Notably, it also acts as an inhibitor of viral protein R (Vpr).
Preparation Methods
The synthetic routes for Bellidifolin are not extensively documented, but it is primarily obtained from the stems of Swertia punicea. Industrial production methods may involve extraction and purification processes, although specific details remain scarce.
Chemical Reactions Analysis
Bellidifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. further research is needed to elucidate the precise mechanisms and major products formed.
Scientific Research Applications
Bellidifolin has garnered interest across multiple scientific fields:
Chemistry: Its unique structure and reactivity make it a subject of study in natural product chemistry.
Biology: Researchers explore its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: this compound’s hepatoprotective properties may have clinical implications for liver health.
Industry: Its antitumor activity could inspire drug development.
Mechanism of Action
The exact mechanism by which Bellidifolin exerts its effects remains an active area of investigation. It likely involves molecular targets and signaling pathways related to its various activities. detailed information is still emerging.
Comparison with Similar Compounds
While Bellidifolin’s uniqueness is evident, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly mentioned in the available literature.
Biological Activity
Bellidifolin (BEL) is a xanthone compound derived from the plant Gentianella amarella subsp. acuta (also known as G. acuta). It has garnered attention for its diverse biological activities, particularly in the realms of cardioprotection, anti-diabetic effects, and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
This compound has been shown to ameliorate myocardial fibrosis, a condition characterized by excessive collagen deposition leading to heart dysfunction. The compound exerts its effects primarily through the inhibition of the TGF-β1/Smads signaling pathway and the modulation of p38 MAPK signaling. Notably, BEL reduces the expression of key markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and collagen types I and III.
Key Findings:
- In Vivo Studies : BEL administration in animal models demonstrated a reduction in isoprenaline-induced cardiac structural disturbances and collagen deposition .
- In Vitro Studies : BEL inhibited TGF-β1-induced proliferation of cardiac fibroblasts, suggesting its potential role in preventing cardiac remodeling .
Data Summary
Study Type | Effect Observed | Mechanism |
---|---|---|
In Vivo | Reduced myocardial fibrosis | Inhibition of TGF-β1/Smads pathway |
In Vitro | Decreased cardiac fibroblast proliferation | Modulation of p38 MAPK signaling |
Anti-Diabetic Properties
This compound has also been investigated for its potential anti-diabetic effects. Research indicates that it may help manage type 2 diabetes by enhancing insulin sensitivity and regulating glucose metabolism.
Research Insights
- A study highlighted that BEL isolated from Swertia punicea exhibited significant hypoglycemic activity, potentially through modulation of metabolic pathways .
Data Summary
Study Focus | Effect Observed | Potential Mechanism |
---|---|---|
Anti-Diabetic Effects | Improved insulin sensitivity | Regulation of glucose metabolism |
Anticancer Activity
Recent investigations have identified this compound as a promising candidate in cancer therapy, particularly against non-small cell lung cancer (NSCLC).
The compound inhibits the proliferation of A549 lung cancer cells through the STAT3/COX-2 signaling pathway. It induces apoptosis in cancer cells while sparing normal lung epithelial cells.
Key Findings:
- Cell Proliferation Inhibition : BEL treatment led to significant growth inhibition in A549 cells in a dose-dependent manner .
- Apoptotic Effects : Increased levels of caspase-3/8 and decreased PARP1 levels were observed post-treatment, indicating apoptosis induction .
Data Summary
Cancer Type | Effect Observed | Mechanism |
---|---|---|
Non-Small Cell Lung Cancer | Inhibited cell proliferation | Involvement of STAT3/COX-2 pathway |
Properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIORNFCMMYMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182262 | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2798-25-6 | |
Record name | Bellidifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bellidifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bellidifolin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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